Fenoverine

Descripción general

Descripción

Fenoverina es un agente antiespasmódico basado en fenotiazina que se utiliza principalmente en el tratamiento del síndrome del intestino irritable. Funciona inhibiendo los canales de calcio, lo que conduce a la relajación de los músculos lisos en el tracto gastrointestinal .

Aplicaciones Científicas De Investigación

La fenoverina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de derivados de fenotiazina y sus propiedades químicas.

Biología: Investigado por sus efectos en las células musculares lisas y la modulación de los canales de calcio.

Medicina: Utilizado principalmente en el tratamiento del síndrome del intestino irritable y otros trastornos gastrointestinales.

Industria: Empleado en el desarrollo de nuevos medicamentos y formulaciones antiespasmódicas

Mecanismo De Acción

La fenoverina ejerce sus efectos modulando los gradientes de calcio a través de la membrana celular muscular. Regula la entrada de calcio extracelular y/o la liberación de las reservas intracelulares de calcio, lo que lleva a la relajación de los músculos lisos en el tracto gastrointestinal . Este mecanismo es similar al de los bloqueadores de los canales de calcio tradicionales, pero la fenoverina se dirige específicamente a los músculos lisos gastrointestinales .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fenoverine plays a crucial role in biochemical reactions by inhibiting calcium channels. This inhibition prevents the rapid influx of calcium ions through voltage-dependent channels and the release of calcium from intracellular storage sites . This compound interacts with various enzymes and proteins, including those involved in calcium transport and signaling pathways. The nature of these interactions is primarily inhibitory, as this compound blocks the activity of calcium channels, thereby reducing muscle contractions in the gastrointestinal tract .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In smooth muscle cells of the gastrointestinal tract, this compound reduces muscle contractions by inhibiting calcium influx . This leads to a decrease in spasms and pain associated with irritable bowel syndrome. This compound also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . Additionally, this compound has been reported to cause rhabdomyolysis, a condition characterized by the breakdown of muscle tissue .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of calcium channels, which prevents the rapid influx of calcium ions into cells . This inhibition occurs at significant sites in the calcium transport system, including voltage-dependent channels and intracellular storage sites . By blocking calcium entry, this compound reduces muscle contractions and alleviates spasms in the gastrointestinal tract. This compound does not act as an antianginal agent, as its effects are specific to the smooth muscles of the gastrointestinal system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro studies have shown that prolonged exposure to this compound can lead to a sustained reduction in muscle contractions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces muscle contractions and alleviates symptoms of irritable bowel syndrome . At higher doses, this compound can cause toxic effects, including rhabdomyolysis and other adverse reactions . Threshold effects have been observed, where the therapeutic benefits of this compound are achieved at specific dosage levels, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to calcium transport and signaling . It interacts with enzymes and cofactors involved in calcium metabolism, leading to changes in metabolic flux and metabolite levels . This compound’s inhibition of calcium channels affects the overall metabolic balance within cells, particularly in smooth muscle cells of the gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, particularly in smooth muscle cells of the gastrointestinal tract . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure .

Subcellular Localization

The subcellular localization of this compound is primarily within the smooth muscle cells of the gastrointestinal tract . It is directed to specific compartments through targeting signals and post-translational modifications . This compound’s activity and function are influenced by its localization, as it exerts its effects by inhibiting calcium channels within these cells . This targeted localization ensures that this compound effectively reduces muscle contractions and alleviates spasms in the gastrointestinal system .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fenoverina se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de la fenotiazina con derivados de piperazina. Los pasos clave incluyen:

Formación del núcleo de fenotiazina: Esto implica la ciclación de la difenilamina con azufre.

Adición del anillo de piperazina: El núcleo de fenotiazina se hace reaccionar con derivados de piperazina en presencia de catalizadores y solventes adecuados.

Modificaciones finales: El compuesto resultante se somete a modificaciones adicionales para introducir el grupo benzo[d][1,3]dioxol

Métodos de producción industrial

La producción industrial de fenoverina normalmente implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para el rendimiento y la pureza, con medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La fenoverina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar el núcleo de fenotiazina, afectando sus propiedades farmacológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en las reacciones de sustitución.

Principales productos formados

Oxidación: N-óxido, derivados hidroxilados, sulfóxidos.

Reducción: Derivados de fenotiazina reducidos.

Sustitución: Varios derivados sustituidos de fenotiazina y piperazina.

Comparación Con Compuestos Similares

Compuestos similares

Dicyclomina: Otro agente antiespasmódico utilizado para trastornos gastrointestinales.

Hioscina: Se utiliza para tratar el mareo por movimiento y los espasmos gastrointestinales.

Mebeverina: Un relajante muscular utilizado para aliviar los síntomas del síndrome del intestino irritable

Unicidad de la fenoverina

La fenoverina es única en su objetivo específico de los músculos lisos gastrointestinales sin afectar los vasos coronarios, a diferencia de los bloqueadores de los canales de calcio tradicionales. Esta especificidad la hace particularmente eficaz en el tratamiento de trastornos gastrointestinales con efectos secundarios cardiovasculares mínimos .

Propiedades

IUPAC Name |

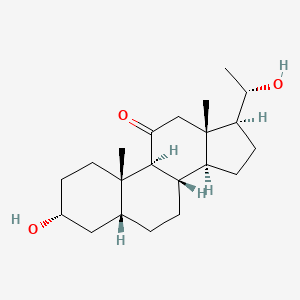

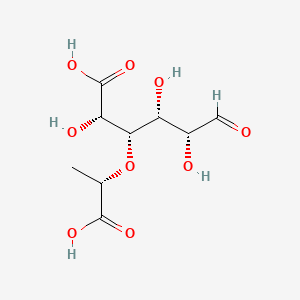

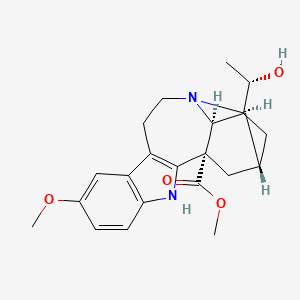

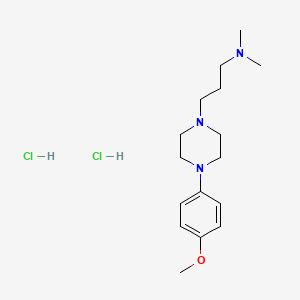

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAJTZKNDCEGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046296 | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37561-27-6 | |

| Record name | Fenoverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenoverine?

A1: this compound acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.

Q2: How does this compound affect the excitatory junction potential (EJP) in intestinal smooth muscle?

A2: Research indicates that this compound reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. To obtain this information, please refer to chemical databases or the drug's monograph.

Q4: What is known about the stability of this compound in different conditions?

A5: One study assessed the stability of this compound capsules under various temperatures. [] Results showed that this compound did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.

Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of this compound?

A5: Yes, several studies explore different formulation strategies for this compound:

Q6: What in vitro models have been used to study the effects of this compound?

A6: Several in vitro models have been employed to investigate this compound's mechanism of action:

Q7: What is the evidence for the efficacy of this compound in treating gastrointestinal spasmodic conditions?

A7: Several clinical studies provide evidence for the efficacy of this compound in managing gastrointestinal spasmodic conditions:

Q8: Are there any reported safety concerns associated with this compound use?

A8: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects:

Q9: What analytical methods have been employed to quantify this compound in various matrices?

A9: Several analytical techniques have been used to determine this compound concentrations:

Q10: Were the analytical methods used to quantify this compound validated?

A12: Yes, the HPLC and other analytical methods developed for this compound quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.